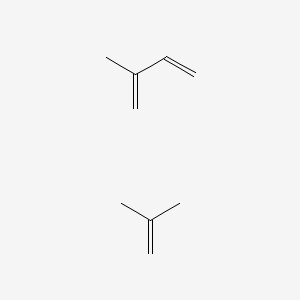
Butyl rubber
概述
描述
Butyl rubber is a synthetic polymer known for its unique properties and applications. This compound is commonly referred to as this compound, which is a type of synthetic rubber. It is produced by the polymerization of 2-methylpropene (isobutylene) with small amounts of 2-methyl-1,3-butadiene (isoprene). The resulting polymer is highly resistant to chemicals and weathering, making it suitable for various industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The polymerization of 2-methylpropene with 2-methyl-1,3-butadiene is typically carried out in the presence of a catalyst. One common method involves the use of azobisisobutyronitrile as a radical initiator. The reaction is conducted in a solvent mixture, such as 2,2,4-trimethylpentane and carbon tetrachloride, under an inert nitrogen atmosphere. The reaction mixture is heated to around 75°C, and the polymerization process is allowed to proceed for several hours.
Industrial Production Methods
In industrial settings, the production of butyl rubber involves the copolymerization of isobutylene with isoprene in large reactors. The process is typically carried out at low temperatures to control the polymerization rate and achieve the desired molecular weight distribution. The resulting polymer is then purified and processed into various forms, such as sheets, granules, or coatings .
化学反应分析
Types of Reactions
Butyl rubber undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized to form various oxidation products.
Substitution: The polymer can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Cross-linking: The polymer chains can be cross-linked through vulcanization, which involves the formation of sulfur bridges between polymer chains.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) are used for substitution reactions.
Cross-linking: Sulfur or sulfur-containing compounds are used in the vulcanization process.
Major Products Formed
Oxidation: Oxidized derivatives of the polymer.
Substitution: Halogenated polymers.
Cross-linking: Vulcanized rubber with enhanced mechanical properties.
科学研究应用
Butyl rubber has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying polymerization mechanisms and kinetics.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Utilized in the production of drug delivery systems and medical tubing.
作用机制
The mechanism by which Butyl rubber exerts its effects involves the formation of a highly stable polymer network. The polymer chains are cross-linked through vulcanization, which enhances the mechanical strength and chemical resistance of the material. The molecular targets and pathways involved in this process include the formation of sulfur bridges between polymer chains, which create a three-dimensional network structure .
相似化合物的比较
Similar Compounds
1,3-Butadiene, 2-methyl-, homopolymer:
2-Propenoic acid, 2-methyl-, methyl ester, polymer with 1,3-butadiene: A copolymer used in various applications, including adhesives and coatings.
Uniqueness
Butyl rubber is unique due to its high chemical resistance and durability. Unlike other similar compounds, it can be cross-linked through vulcanization to form a highly stable and resilient material. This makes it particularly suitable for applications requiring long-term performance under harsh conditions .
属性
CAS 编号 |
68081-82-3 |
|---|---|
分子式 |
C9H16 |
分子量 |
124.22 g/mol |
IUPAC 名称 |
2-methylbuta-1,3-diene;2-methylprop-1-ene |
InChI |
InChI=1S/C5H8.C4H8/c1-4-5(2)3;1-4(2)3/h4H,1-2H2,3H3;1H2,2-3H3 |
InChI 键 |
VHOQXEIFYTTXJU-UHFFFAOYSA-N |
SMILES |
CC(=C)C.CC(=C)C=C |
规范 SMILES |
CC(=C)C.CC(=C)C=C |
Key on ui other cas no. |
68441-14-5 9010-85-9 68081-82-3 |
同义词 |
butyl rubber |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-[(2-Guanidinophenyl)disulfanyl]phenyl]guanidine](/img/structure/B1218870.png)

![3-Nitroso-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B1218873.png)

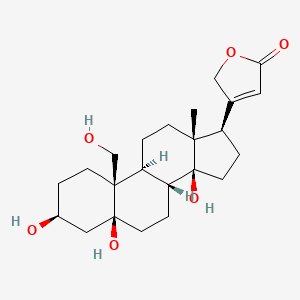
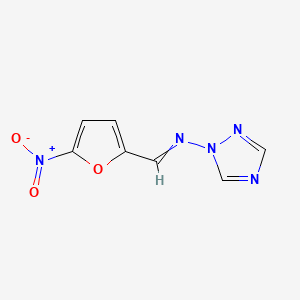
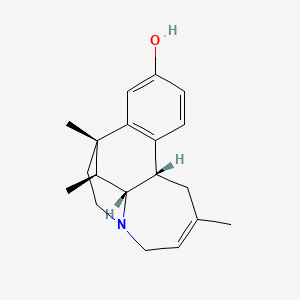
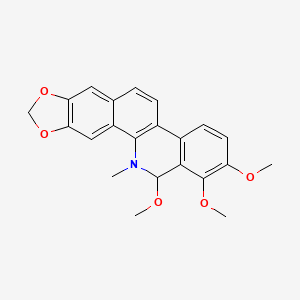
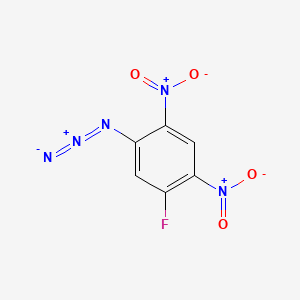
![2-Hexadecanoyloxyethylsulfanyl-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B1218886.png)
![6'-(1-amino-2-hydroxyethyl)-4-(3,5-diamino-2,4,6-trihydroxycyclohexyl)oxy-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B1218887.png)
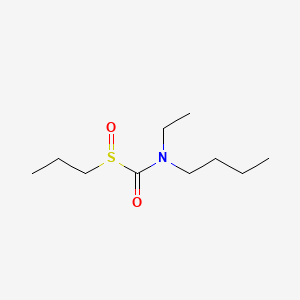
![1-[2-[(2-Hydroxy-3-phenoxypropyl)-methylamino]ethyl-methylamino]-3-phenoxypropan-2-ol;dihydrochloride](/img/structure/B1218889.png)
